2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is an organic compound that belongs to the class of brominated ketones. This compound features a bromine atom attached to a propanone group, which is further connected to a dihydroindenyl moiety. The presence of the bromine atom and the indene structure makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-indanol: Contains a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
5-Bromo-2,3-dihydro-1H-inden-1-ol: Similar structure but with a hydroxyl group, affecting its chemical behavior.
Uniqueness
2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-8(13)12(14)11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPSOELIGSAFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(CCC2)C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.